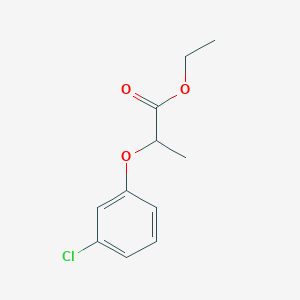

Ethyl 2-(3-chlorophenoxy)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

52095-00-8 |

|---|---|

Molecular Formula |

C11H13ClO3 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

ethyl 2-(3-chlorophenoxy)propanoate |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 |

InChI Key |

QBTRZKMVDQAIKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies

Stereoselective Synthesis of Ethyl 2-(3-chlorophenoxy)propanoate

The preparation of enantiomerically pure this compound can be achieved through several advanced strategies, each offering distinct advantages in terms of efficiency, selectivity, and scalability.

Asymmetric catalysis provides an elegant approach to directly form the chiral ester in an enantioselective manner. This can be accomplished through the esterification of 2-(3-chlorophenoxy)propanoic acid with ethanol (B145695) using a chiral catalyst. Alternatively, a prochiral precursor could be functionalized asymmetrically. While specific catalysts for this exact transformation are not extensively documented in public literature, the principles of asymmetric catalysis suggest the use of chiral Lewis acids or organocatalysts to activate the carboxylic acid or its derivative towards nucleophilic attack by ethanol, thereby inducing enantioselectivity.

Another powerful catalytic method is the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor, ethyl 2-(3-chlorophenoxy)acrylate. This reaction, typically catalyzed by chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can produce the desired enantiomer of this compound with high enantiomeric excess.

Table 1: Potential Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Example Ligand | Metal | Potential Application |

|---|---|---|---|

| BINAP | (R)- or (S)-BINAP | Ruthenium | Asymmetric hydrogenation of ethyl 2-(3-chlorophenoxy)acrylate |

| DuPhos | (R,R)- or (S,S)-Me-DuPhos | Rhodium | Asymmetric hydrogenation of ethyl 2-(3-chlorophenoxy)acrylate |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to a precursor, such as 2-(3-chlorophenoxy)acetic acid, to form a chiral adduct. Subsequent alkylation of this adduct with a methylating agent would proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org After the diastereoselective alkylation, the auxiliary is cleaved to yield the enantiomerically enriched 2-(3-chlorophenoxy)propanoic acid, which can then be esterified to give the final product. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. wikipedia.org

Table 2: Examples of Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Diastereoselective alkylation | Forms a chiral enolate that reacts with high facial selectivity. wikipedia.org |

| Pseudoephedrine | Diastereoselective alkylation | The hydroxyl and methyl groups direct the incoming electrophile. wikipedia.org |

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases are commonly employed for the kinetic resolution of racemic esters or acids. rsc.orgrsc.orgnih.gov In the case of racemic this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. Conversely, the enzymatic esterification of racemic 2-(3-chlorophenoxy)propanoic acid with ethanol could be employed, where the enzyme selectively catalyzes the esterification of one enantiomer. rsc.orgrsc.org

Dynamic kinetic resolution (DKR) is an even more powerful technique that combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. rsc.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby overcoming the 50% yield limitation of conventional kinetic resolution. rsc.org

Table 3: Potential Enzymes for Kinetic Resolution

| Enzyme | Source | Reaction Type |

|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Fungus | Esterification/Hydrolysis |

| Pseudomonas cepacia Lipase (PCL) | Bacterium | Esterification/Hydrolysis |

A classical and industrially viable method for obtaining enantiomerically pure compounds is through the formation and separation of diastereomeric salts. nih.govmdpi.com Racemic 2-(3-chlorophenoxy)propanoic acid can be reacted with a chiral resolving agent, typically a chiral amine such as (R)- or (S)-α-phenylethylamine, to form a pair of diastereomeric salts. mdpi.com These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. nih.gov Once separated, the desired diastereomer is treated with an acid to liberate the enantiomerically pure 2-(3-chlorophenoxy)propanoic acid, which is then esterified to yield the target ethyl ester. The success of this method relies on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomeric salts. nih.gov

Novel Functionalization and Derivatization Routes

The structural modification of this compound can lead to the development of analogs with potentially enhanced or different biological activities.

The ethyl ester group of the title compound serves as a versatile handle for derivatization. Standard organic transformations can be employed to modify this functional group, leading to a library of new analogs.

Transesterification: The ethyl ester can be converted to other alkyl or aryl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with a different alcohol in the presence of the catalyst. This allows for the introduction of various ester moieties to probe structure-activity relationships.

Amide Formation: The ester can be converted to an amide by reaction with an amine. This can be achieved directly through aminolysis, although this often requires harsh conditions. A more common approach involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This opens up a vast chemical space for analog synthesis by varying the amine component.

Reduction to an Alcohol: The ester can be reduced to the corresponding alcohol, 2-(3-chlorophenoxy)propan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄). This primary alcohol can then serve as a precursor for further functionalization, such as etherification or oxidation to the corresponding aldehyde.

Grignard Reaction: Reaction of the ester with a Grignard reagent (RMgX) can lead to the formation of tertiary alcohols, where two identical 'R' groups from the Grignard reagent are added to the carbonyl carbon. This allows for the introduction of more complex carbon skeletons.

Table 4: Summary of Ester Group Modifications

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Transesterification | R'OH, Acid or Base catalyst | New Ester |

| Amide Formation | 1. H₂O/H⁺ or OH⁻ 2. R'₂NH, Coupling Agent | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

Regioselective Functionalization of the Chlorophenoxy Ring

The chlorophenoxy ring of this compound possesses several positions amenable to functionalization. The directing effects of the chloro and ether substituents guide the regioselectivity of electrophilic aromatic substitution reactions. The chloro group is an ortho-, para-director, while the ether group is also an ortho-, para-director. This leads to preferential substitution at positions ortho and para to the ether linkage, and ortho to the chloro group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Chlorophenoxy Ring

| Reagent/Reaction | Predicted Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | Ethyl 2-(3-chloro-4-nitrophenoxy)propanoate and Ethyl 2-(3-chloro-6-nitrophenoxy)propanoate |

| Halogenation (Br₂/FeBr₃) | Ethyl 2-(3-chloro-4-bromophenoxy)propanoate and Ethyl 2-(3-chloro-6-bromophenoxy)propanoate |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Ethyl 2-(3-chloro-4-acylphenoxy)propanoate and Ethyl 2-(3-chloro-6-acylphenoxy)propanoate |

It is important to note that steric hindrance can influence the product distribution, with substitution at the less hindered positions often being favored.

Synthesis of Polyfunctionalized this compound Derivatives

Building upon the principles of regioselective functionalization, a variety of polyfunctionalized derivatives of this compound can be synthesized. These derivatives can be created by introducing additional functional groups onto the aromatic ring or by modifying the ester moiety.

For instance, subsequent reactions on a nitrated derivative could yield amino or other nitrogen-containing functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other acid derivatives.

Mechanistic Insights into Esterification and Alkylation Processes

The formation of this compound involves two key chemical transformations: esterification and alkylation (etherification).

Investigation of Reaction Pathways for Phenoxypropanoate Formation

The core of the synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgpw.live The reaction is initiated by the deprotonation of 3-chlorophenol (B135607) by a base to form the more nucleophilic 3-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-halopropanoate, displacing the halide leaving group in a single, concerted step. byjus.com

The stereochemistry at the chiral center of the propanoate moiety is inverted during this SN2 reaction. Therefore, if an enantiomerically pure ethyl 2-halopropanoate is used, the resulting product will also be enantiomerically pure, but with the opposite configuration.

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The yield and selectivity of the Williamson ether synthesis are highly dependent on the choice of base, solvent, temperature, and the potential use of catalysts. numberanalytics.com

Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phenol (B47542). jk-sci.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. jk-sci.com

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to increase the reaction rate. wikipedia.org However, excessively high temperatures can promote side reactions, such as elimination of the alkyl halide. pw.live

Catalysts: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, particularly in biphasic reaction systems. wikipedia.org

Table 2: Effect of Reaction Parameters on Williamson Ether Synthesis

| Parameter | Effect on Yield and Selectivity |

| Stronger Base | Increases rate of phenoxide formation, potentially increasing yield. |

| Polar Aprotic Solvent | Enhances nucleophilicity of the phenoxide, increasing reaction rate. |

| Higher Temperature | Increases reaction rate but may also increase rate of side reactions (elimination). |

| Phase-Transfer Catalyst | Improves reaction rate in biphasic systems by facilitating transport of the nucleophile. |

Optimization of Multistep Synthetic Sequences

An efficient synthesis of this compound requires careful optimization of each step. A plausible two-step sequence involves the initial esterification of 2-chloropropanoic acid with ethanol to form ethyl 2-chloropropanoate, followed by the Williamson ether synthesis with 3-chlorophenol.

Optimization of the esterification step, which is typically acid-catalyzed (Fischer esterification), involves controlling the equilibrium by removing water as it is formed. For the subsequent etherification, a thorough optimization of the parameters listed in Table 2 is crucial to maximize the yield and purity of the final product while minimizing the formation of byproducts.

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum for Ethyl 2-(3-chlorophenoxy)propanoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals several distinct signals.

The protons on the aromatic ring appear in the downfield region (δ 6.7-7.3 ppm). Due to the chloro- and ether- substituents, they exhibit a complex splitting pattern. The methine proton of the propanoate group is a quartet, shifted downfield by the adjacent oxygen atom. The ethyl ester group gives rise to a characteristic quartet and triplet pattern for the methylene (B1212753) and methyl protons, respectively. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.7 - 7.3 | Multiplet (m) | - |

| Propanoate -CH- | 4.78 | Quartet (q) | 6.9 |

| Ethyl -O-CH₂- | 4.19 | Quartet (q) | 7.1 |

| Propanoate -CH₃ | 1.66 | Doublet (d) | 6.9 |

| Ethyl -CH₃ | 1.28 | Triplet (t) | 7.1 |

Data predicted based on values for 2-(3-Chlorophenoxy)-propionic acid and ethyl esters. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum. The aromatic carbons appear between approximately 110 and 160 ppm, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The carbons of the ethyl and propanoate groups are observed in the upfield region. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 173.0 |

| Aromatic C-O | 157.0 |

| Aromatic C-Cl | 135.0 |

| Aromatic C-H | 113.0 - 130.0 |

| Propanoate -CH- | 73.0 |

| Ethyl -O-CH₂- | 61.5 |

| Propanoate -CH₃ | 18.5 |

| Ethyl -CH₃ | 14.2 |

Data predicted based on values for 2-(2-Chlorophenoxy)propionic acid and other ethyl esters. chemicalbook.comhmdb.ca

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key correlations would be observed between the methine proton and the methyl protons of the propanoate group, and between the methylene and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. columbia.edu This technique confirms the assignments made in the 1D spectra, for instance, linking the proton signal at δ ~4.78 ppm to the carbon signal at δ ~73.0 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu Crucial HMBC correlations would include the link from the ethyl methylene protons to the carbonyl carbon, and from the propanoate methine proton to the aromatic carbons, definitively establishing the connectivity of the ester and phenoxy moieties. researchgate.net

The choice of solvent can influence NMR chemical shifts. thieme-connect.de Polar or hydrogen-bonding solvents can interact with the solute, particularly at the polar ester group. This can lead to changes in the electron density around nearby nuclei and thus alter their chemical shifts. For instance, changing from a non-polar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ could cause a downfield shift in the protons closest to the carbonyl group. While specific studies on this compound are not widely available, these general principles of solvent effects apply and are considered during detailed structural analysis. thieme-connect.depitt.edu

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent band is the strong absorption from the carbonyl (C=O) group of the ester, which typically appears around 1730-1750 cm⁻¹. Other significant bands include the C-O stretching vibrations of the ester and ether linkages, and the absorptions corresponding to the aromatic ring and the C-Cl bond. epa.govnist.gov

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1730 - 1750 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Data predicted based on standard FT-IR correlation tables and spectra of similar compounds. nist.govresearchgate.net

Raman Spectroscopy: Complementary Vibrational Mode Assignment

The key functional groups in this compound—the substituted benzene (B151609) ring, the ether linkage, and the ethyl propionate (B1217596) group—will give rise to characteristic Raman bands. The assignments for these expected vibrational modes are detailed in the table below.

Table 1: Predicted Raman Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the chlorophenyl ring. researchgate.net |

| C-H Stretch | Aliphatic (Ethyl/Propanoate) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene groups. |

| C=O Stretch | Ester | 1750 - 1735 | Strong, characteristic stretching of the carbonyl group in the ethyl ester. |

| C=C Stretch | Aromatic Ring | 1615 - 1580 | Stretching vibrations within the benzene ring, sensitive to substitution. mdpi.com |

| C-O-C Stretch | Ether | 1270 - 1200 | Asymmetric stretching of the ether linkage between the aromatic ring and the propanoate moiety. |

| C-Cl Stretch | Chlorophenyl | 800 - 600 | Stretching of the carbon-chlorine bond on the aromatic ring. |

The aromatic C-H stretching modes are expected in the 3100-3000 cm⁻¹ region. researchgate.net The ethyl and propanoate aliphatic C-H stretches will appear just below 3000 cm⁻¹. A very strong band corresponding to the C=O stretch of the ester is predicted around 1735 cm⁻¹. Vibrations of the benzene ring (νC=C) are anticipated around 1613 cm⁻¹. mdpi.com The C-O-C ether stretch and the C-Cl stretch are expected at lower wavenumbers. The analysis of related herbicides like 2(4-chlorophenoxy)-2-methyl propionic acid confirms that simulated spectra using DFT methods satisfactorily coincide with experimental spectra, lending confidence to these predicted assignments. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing phenoxy acid herbicides and their esters. nih.govekb.eg For neutral ester compounds like this compound, ESI-MS is typically operated in the positive-ion mode. nih.gov In this mode, the molecule is likely to be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The process involves dissolving the analyte in a suitable solvent and pumping it through a capillary needle at a high potential, creating a fine aerosol of charged droplets that ultimately yields gaseous ions for MS analysis. ekb.eg This technique is highly sensitive, allowing for the detection of arylphenoxypropionic herbicides at ng/L levels in environmental samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a molecule. For this compound (C₁₁H₁₃ClO₃), the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with an error of less than 5 parts per million (ppm), allowing for confident identification. ual.es The use of HRMS eliminates false positives that can occur with lower resolution instruments and facilitates the creation of molecular-feature databases for rapid screening of multiple compounds. ual.es

Table 2: Calculated Exact Masses for this compound Adducts

| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₁H₁₃³⁵Cl₁O₃ | 228.05532 |

| [M+H]⁺ | C₁₁H₁₄³⁵Cl₁O₃⁺ | 229.06260 |

| [M+Na]⁺ | C₁₁H₁₃³⁵Cl₁Na₁O₃⁺ | 251.04455 |

| [M+NH₄]⁺ | C₁₁H₁₆³⁵Cl₁N₁O₃⁺ | 246.08912 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. diva-portal.org For this compound, the protonated molecule [M+H]⁺ (m/z 229.06) would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to characteristic fragment ions.

A plausible fragmentation pathway would involve the neutral loss of ethene (C₂H₄, 28 Da) from the ethyl group via a McLafferty-type rearrangement, leading to the formation of the protonated 2-(3-chlorophenoxy)propanoic acid ion at m/z 201. This is a common fragmentation pattern for ethyl esters. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or the entire carboxylic acid group. Another significant fragmentation would be the cleavage of the ether bond, resulting in the formation of the 3-chlorophenoxonium ion (m/z 128) or the ethyl propanoate cation fragment. Analysis of related herbicides often shows that specific transitions in MS/MS, monitored in Multiple Reaction Monitoring (MRM) mode, provide high selectivity and sensitivity for quantification. diva-portal.orgeconference.io

Table 3: Predicted MS/MS Fragmentation of [C₁₁H₁₃ClO₃+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 229.06 | 201.03 | C₂H₄ (Ethene) | [2-(3-chlorophenoxy)propanoic acid + H]⁺ |

| 229.06 | 183.02 | C₂H₅OH (Ethanol) | [C₉H₈ClO₂]⁺ |

| 201.03 | 128.00 | CH₃CHCOOH (Propanoic acid fragment) | [3-chlorophenol]⁺ |

| 229.06 | 73.06 | C₇H₄ClO₂ | [CH₃CH₂COOCH₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

While a single-crystal X-ray diffraction structure for this compound itself was not identified in the surveyed literature, the technique is widely applied to pharmaceutical compounds and their derivatives to understand their solid-state conformation, polymorphism, and packing arrangements. units.it The analysis of derivatives provides valuable insight into the structural possibilities of the parent compound.

For instance, a study on a different propanoate ester, ethyl-2-(3-benzoylthioureido)propanoate, illustrates the type of data obtained from single-crystal X-ray diffraction. researchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. It also details the crystal system, space group, and unit cell dimensions, which define how the molecules pack together in the crystal lattice. Such studies are crucial for understanding intermolecular interactions like hydrogen bonding, which dictate the physical properties of the solid material. researchgate.net If suitable single crystals of this compound were grown, this technique would provide an unambiguous determination of its solid-state structure. units.it

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The arrangement of molecules in the crystalline state is fundamental to understanding the physical and chemical properties of a compound. For this compound, the crystal packing is expected to be governed by a variety of intermolecular forces. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar molecules, such as ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate, reveals the likely nature of these interactions. youtube.com

In the solid state, molecules of this compound would be organized in a three-dimensional lattice. The key intermolecular interactions anticipated to define the crystal structure include:

Dipole-Dipole Interactions: The presence of polar bonds, such as the C-Cl, C=O, and C-O-C linkages, creates permanent molecular dipoles. These dipoles will align in the crystal lattice to maximize attractive interactions, influencing the orientation of neighboring molecules.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···Cl hydrogen bonds are expected to play a crucial role in stabilizing the crystal structure. The protons of the ethyl and propanoate moieties, as well as those on the chlorophenyl ring, can act as weak donors to the oxygen atoms of the carbonyl and ether groups, and potentially to the chlorine atom of adjacent molecules. These interactions, though individually weak, can collectively impose significant constraints on the molecular packing. youtube.com

π-π Stacking: The aromatic chlorophenyl rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal lattice.

The interplay of these interactions dictates the final crystal packing arrangement, influencing properties such as melting point, solubility, and mechanical strength. The specific conformation adopted by the flexible ethyl propanoate side chain will also be a critical factor, likely being influenced by a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal.

Polymorphism Studies and Characterization of Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, which is of critical importance in fields such as pharmaceuticals and materials science.

Currently, there are no specific studies on the polymorphism of this compound available in the public domain. However, the potential for polymorphism in this molecule is significant due to its conformational flexibility. The rotational freedom around the C-O ether linkage and the C-C bonds in the propanoate chain could allow the molecule to adopt different conformations, which might then pack into different crystal lattices under various crystallization conditions (e.g., solvent, temperature, pressure).

The characterization of potential polymorphic forms would typically involve techniques such as:

X-ray Powder Diffraction (XRPD): To identify different crystalline phases based on their unique diffraction patterns.

Differential Scanning Calorimetry (DSC): To detect thermal events such as melting and solid-solid phase transitions, which are characteristic of different polymorphs.

Thermogravimetric Analysis (TGA): To assess the thermal stability of different crystalline forms.

Infrared (IR) and Raman Spectroscopy: To probe differences in the vibrational modes of the molecules in different crystal environments.

Investigating the polymorphism of this compound would be a valuable area for future research to fully characterize its solid-state properties.

Advanced Computational Chemistry and Quantum Mechanical Modeling

To complement experimental data and to gain deeper insight into the molecular properties of this compound, advanced computational methods are employed. These techniques allow for the detailed study of the molecule's electronic structure, geometry, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used and reliable method for such calculations.

A DFT/B3LYP calculation with a suitable basis set, such as 6-311++G(d,p), would be performed to determine the optimized molecular geometry of this compound in the gas phase. This calculation provides the most stable conformation of the molecule by minimizing its total energy. The output includes precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometry Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| C=O | ~1.21 Å | |

| C-O (ether) | ~1.37 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angle | C-C-Cl (on ring) | ~119° |

| O=C-O | ~124° |

Note: These are illustrative values based on general chemical knowledge and data from similar structures. Actual calculated values would require a specific DFT study.

The electronic structure analysis from DFT provides information on the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Vibrational Frequency Calculations and Correlation with Experimental Data

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)). These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption bands observed in experimental Infrared (IR) and Raman spectra. scirp.org

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is commonly applied to improve the agreement with experimental data. scirp.org The detailed assignment of each vibrational mode can be achieved by analyzing the potential energy distribution (PED).

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C=O stretch | Carbonyl | ~1750-1770 | ~1730-1750 |

| C-O-C stretch (ether) | Ether | ~1200-1250 | ~1180-1230 |

| C-Cl stretch | Aryl chloride | ~1050-1100 | ~1030-1080 |

Note: Predicted values are illustrative. Experimental data would be required for a direct comparison and scaling.

The correlation between theoretical and experimental vibrational spectra provides a powerful tool for confirming the molecular structure and understanding the nature of its chemical bonds.

NMR Chemical Shift Prediction using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.ma When combined with DFT, the GIAO method can provide highly accurate predictions of ¹H and ¹³C NMR spectra. imist.ma

The calculations are performed on the optimized geometry of this compound. The predicted chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), for which the absolute shielding tensor is also calculated at the same level of theory.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170-175 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-O | ~155-160 |

| O-CH₂ (ethyl) | ~60-65 |

Note: These are illustrative values. A specific GIAO calculation is required for accurate predictions.

The ability to accurately predict NMR spectra is invaluable for structural elucidation, especially for complex molecules where experimental assignments can be challenging.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This analysis is particularly useful for understanding intramolecular interactions, such as charge transfer and electron delocalization.

The analysis provides the second-order perturbation theory energy of interaction, E(2), which is a measure of the strength of the donor-acceptor interaction. For example, a significant E(2) value for the interaction between an oxygen lone pair (donor) and a π* orbital of the phenyl ring (acceptor) would indicate substantial electron delocalization and resonance effects.

Table 4: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) ether | π*(C-C) phenyl | High |

| LP(O) carbonyl | σ*(C-O) ester | Moderate |

Note: The specific E(2) values and the nature of the interactions would be determined from a dedicated NBO calculation.

This analysis provides a quantitative measure of hyperconjugative and resonance effects, offering deep insights into the electronic factors that govern the molecule's structure and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Global Reactivity Descriptors

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and bioactivity. nih.gov

For this compound, Density Functional Theory (DFT) calculations are the primary method for determining the energies of the HOMO and LUMO. nih.govmaterialsciencejournal.org These calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide insights into the electron density distribution within the molecule. materialsciencejournal.org The HOMO is typically located over the electron-rich regions of the molecule, such as the phenoxy group, while the LUMO is distributed over areas that can accommodate electron density.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a quantitative basis for comparing the reactivity of different molecules. shd-pub.org.rs

Key Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). nih.gov

The following table presents hypothetical but representative values for the global reactivity descriptors of this compound, as would be derived from DFT calculations.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Chemical Softness | S | 1 / 2η | 0.189 |

| Electrophilicity Index | ω | μ² / 2η | 2.79 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations provide detailed insights into its conformational landscape by simulating the atomic motions over time. nih.gov

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-O ether linkage and the bonds within the ethyl propanoate chain. These rotations give rise to various conformers, each with a specific potential energy. The distribution and relative energies of these conformers define the molecule's conformational landscape.

An MD simulation of this compound would typically involve the following steps:

System Setup: A model of the molecule is placed in a simulation box, often with a solvent like water to mimic physiological conditions.

Force Field Application: A force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The classical equations of motion are integrated numerically over a set period, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

The following table outlines the key torsional angles that determine the conformational landscape of this compound.

| Torsional Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(ar)-O-C(prop)-C(methyl) | Rotation around the ether linkage, influencing the orientation of the propanoate group relative to the chlorophenoxy ring. |

| τ2 | O-C(prop)-C(carbonyl)-O(ethyl) | Rotation around the C-C bond of the propanoate backbone, affecting the position of the ester group. |

| τ3 | C(prop)-C(carbonyl)-O-C(ethyl) | Rotation around the ester C-O bond. |

By exploring the potential energy surface associated with these torsional angles, MD simulations can reveal the preferred spatial arrangements of the molecule, which is crucial for understanding its interactions with biological targets, such as enzymes or receptors. nih.gov

Environmental Transformation and Degradation Pathways

Photodegradation Mechanisms and Kinetics

Photodegradation involves the breakdown of a chemical due to the absorption of light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

Direct Photolysis Pathways under Simulated Environmental Conditions

There is a lack of specific studies detailing the direct photolysis of Ethyl 2-(3-chlorophenoxy)propanoate under simulated environmental conditions. For its parent acid, Cloprop, data regarding its aqueous photolysis half-life (DT₅₀) are explicitly noted as missing in environmental fate databases. patsnap.com This indicates that the rate and pathways of its breakdown in water when exposed to sunlight have not been experimentally determined.

Identification and Characterization of Photolytic Transformation Products

Without experimental studies on the photodegradation of this compound, its photolytic transformation products have not been identified or characterized. Generally, for chlorophenoxy herbicides, photodegradation can lead to the cleavage of the ether bond, resulting in the formation of corresponding chlorophenols. researchgate.net However, without specific data for this compound, this remains a hypothetical pathway.

Influence of Wavelength, Light Intensity, and Medium on Photolysis Rates

The influence of factors such as the wavelength and intensity of light, as well as the nature of the environmental medium (e.g., water, soil surface), on the photolysis rates of this compound has not been documented.

Quantum Yield Determination for Photochemical Reactions

The quantum yield, a measure of the efficiency of a photochemical process, has not been determined for this compound. This value is essential for modeling the environmental persistence of a chemical and predicting its photodegradation rate under various environmental conditions.

Biodegradation Processes and Microbial Interactions

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment. This can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions.

Aerobic and Anaerobic Biodegradation Pathways

Specific studies on the aerobic and anaerobic biodegradation of this compound are not available in the reviewed literature. While the biodegradation of other chlorophenoxy herbicides like mecoprop (B166265) and 2,4-D has been investigated, showing that microbial communities can degrade these compounds, this information cannot be directly extrapolated to this compound without specific research. rroij.comresearchgate.net For the parent acid, Cloprop, one study indicated that it could be completely removed by activated sludge after a lag phase, suggesting that biodegradation is possible. nih.gov However, the specific microbial pathways and the role of different microbial species in the degradation of the ethyl ester have not been elucidated.

Identification of Microbial Degradation Metabolites and Intermediates

The microbial degradation of this compound involves the breakdown of the parent molecule into smaller, less complex compounds. The primary initial step in the biodegradation of many esters is hydrolysis, which would cleave the ester bond to yield 2-(3-chlorophenoxy)propanoic acid and ethanol (B145695). patsnap.com The resulting alcohol, ethanol, is readily biodegradable by a wide range of microorganisms. patsnap.com

The further breakdown of the 2-(3-chlorophenoxy)propanoic acid moiety is expected to proceed through pathways similar to those observed for other chlorinated phenoxyalkanoic acids. This typically involves hydroxylation of the aromatic ring, followed by ring cleavage. The initial hydroxylation can lead to the formation of chlorocatechols. Subsequent metabolism would then involve cleavage of the aromatic ring, a key step in the mineralization of these compounds. nih.gov

The specific intermediates can vary depending on the microorganisms involved and the environmental conditions. For instance, in the degradation of the related herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid], metabolites such as 2-methyl-4-chlorophenol have been identified, resulting from the cleavage of the ether linkage. researchgate.net A similar cleavage in this compound would produce 3-chlorophenol (B135607).

The complete degradation pathway ultimately leads to the formation of simpler organic acids, carbon dioxide, and chloride ions, indicating the complete mineralization of the original compound. The identification of these metabolites is crucial for understanding the environmental fate of this compound and for assessing the potential for the accumulation of any persistent or toxic intermediates. patsnap.com

Enantioselective Biodegradation of Chiral this compound

This compound is a chiral compound, meaning it exists as two enantiomers (R and S forms) that are mirror images of each other. The biodegradation of such chiral compounds in the environment is often enantioselective, with microorganisms preferentially degrading one enantiomer over the other. researchgate.net

This enantioselectivity is a well-documented phenomenon in the biodegradation of phenoxypropionate herbicides. For example, studies on the herbicide mecoprop have shown that microbial consortia can exclusively degrade the (R)-(+)-isomer, leaving the (S)-(-)-enantiomer unaffected. researchgate.netcapes.gov.br This is significant because the herbicidal activity of such compounds often resides primarily in one enantiomer.

The enzymatic systems of the degrading microorganisms are responsible for this stereospecificity. The enzymes involved in the initial steps of degradation, such as those responsible for ether cleavage or hydroxylation, often have a three-dimensional active site that preferentially binds to one enantiomer. This results in the faster degradation of the preferred enantiomer, a process known as enantioselective biodegradation.

The consequence of enantioselective biodegradation is a change in the enantiomeric ratio of the compound in the environment over time. This has important implications for environmental monitoring and risk assessment, as the persistence and potential toxicity of the remaining enantiomer may differ from that of the original racemic mixture.

Isolation and Characterization of Microorganisms Involved in Degradation

The biodegradation of chlorinated aromatic compounds like this compound is carried out by a diverse range of microorganisms, primarily bacteria. These microorganisms can be isolated from contaminated environments, such as soil and water, using enrichment culture techniques. nih.govnih.gov This method involves providing the target compound as the sole source of carbon and energy, which selects for microorganisms capable of its degradation. nih.gov

Studies on the degradation of similar compounds have led to the isolation of various bacterial strains. For instance, a consortium of three bacteria, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, was isolated for its ability to degrade the herbicide mecoprop. researchgate.netcapes.gov.br Initially, the complete degradation was achieved by the consortium, but upon prolonged incubation, Alcaligenes denitrificans was able to utilize the herbicide as a sole carbon and energy source. researchgate.net Similarly, Pseudomonas species have been identified as effective degraders of chlorimuron-ethyl. nih.gov

The isolation and characterization of such microorganisms are essential for several reasons. They allow for detailed studies of the degradation pathways and the enzymes involved. Furthermore, these isolated strains have potential applications in bioremediation strategies for cleaning up contaminated sites. The characterization typically involves morphological and physiological analysis, as well as molecular techniques like 16S rDNA gene sequencing for identification. nih.gov

Kinetic Studies of Biodegradation Rates in Different Environmental Matrices

The rate of biodegradation of this compound in different environmental matrices, such as soil and water, is influenced by a variety of factors. These include the composition of the microbial community, temperature, pH, moisture content, and the availability of other nutrients. patsnap.com Kinetic studies are performed to quantify the degradation rates and to understand how these factors affect the persistence of the compound in the environment. researchgate.net

Biodegradation kinetics are often described using first-order models, where the rate of degradation is proportional to the concentration of the compound. mdpi.com The half-life (t1/2), which is the time required for the concentration of the compound to decrease by half, is a common parameter used to express the degradation rate.

Environmental conditions play a crucial role. For example, optimal temperatures for microbial activity, typically between 20°C and 30°C, generally lead to faster degradation rates. patsnap.com Soil moisture is also critical, as it affects microbial growth and the diffusion of the compound to the microorganisms. patsnap.com The pH of the soil or water can also impact microbial activity, with most degrading microorganisms favoring neutral to slightly alkaline conditions. nih.govpatsnap.com

The presence of other pollutants can also affect the biodegradation rate. In some cases, the presence of multiple herbicides can lead to antagonistic effects, where the degradation of one compound is inhibited by the presence of another. mdpi.com This is an important consideration for risk assessment in environments co-contaminated with multiple pollutants.

Chemical Stability and Hydrolytic Degradation

Ester Hydrolysis Mechanisms in Aqueous Environments

This compound, being an ester, is susceptible to hydrolysis in aqueous environments. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of esters, this results in the formation of a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org The hydrolysis of this compound would yield 2-(3-chlorophenoxy)propanoic acid and ethanol.

Ester hydrolysis can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis : In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com This reaction is reversible, and to drive it towards completion, an excess of water is typically required. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is not reactive towards the alcohol. youtube.commasterorganicchemistry.com This process is also known as saponification. libretexts.orgmasterorganicchemistry.com

The hydrolysis of esters is a fundamental reaction that significantly influences their environmental persistence and fate.

Influence of pH and Temperature on Degradation Rates

The rate of hydrolytic degradation of this compound is significantly influenced by both pH and temperature.

Influence of pH: The rate of ester hydrolysis is highly dependent on the pH of the aqueous solution. The reaction is generally slowest at neutral pH and increases at both acidic and basic pH values.

At low pH (acidic conditions), the reaction is catalyzed by H+ ions. chemguide.co.uk

At high pH (alkaline conditions), the reaction is promoted by OH- ions and is typically faster than acid-catalyzed hydrolysis. chemguide.co.ukmasterorganicchemistry.com

For many esters, the rate of hydrolysis is directly proportional to the concentration of H+ or OH- ions.

Influence of Temperature: Temperature has a profound effect on the rate of hydrolysis. An increase in temperature generally leads to a significant increase in the reaction rate. austinpublishinggroup.comresearchgate.netresearchgate.net This relationship is described by the Arrhenius equation, which states that the rate constant of a chemical reaction increases exponentially with temperature. researchgate.netnih.gov Therefore, the hydrolysis of this compound will be faster in warmer waters compared to colder environments. For instance, studies on other esters have shown a clear trend of increased hydrolysis rates at higher temperatures. researchgate.net

Identification of Hydrolysis Products (e.g., 2-(3-chlorophenoxy)propionic acid)

The principal hydrolysis product of this compound is 2-(3-chlorophenoxy)propionic acid . This transformation involves the cleavage of the ester bond, releasing the corresponding carboxylic acid and ethanol. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the hydrolysis of structurally similar aryloxyphenoxypropionate herbicides, such as fenoxaprop-p-ethyl (B1329639), is well-studied and serves as a strong predictive model.

For instance, studies on fenoxaprop-p-ethyl demonstrate that hydrolysis to its acid form, fenoxaprop-p, is a significant degradation pathway in aqueous environments. This reaction is influenced by pH, with the rate varying under acidic, neutral, and basic conditions. In a similar vein, it is anticipated that this compound undergoes hydrolysis to yield 2-(3-chlorophenoxy)propionic acid. This resulting acid is itself a recognized chemical compound with its own set of environmental behaviors. nih.gov The degradation of 2-(3-chlorophenoxy)propionic acid has been observed to occur following a lag phase in activated sludge, with complete removal after several days. nih.gov

The process of hydrolysis is a critical first step in the environmental degradation cascade of many ester-formulated herbicides, as the resulting acid metabolites often exhibit different toxicity profiles and environmental mobility compared to the parent ester.

Environmental Fate Modeling and Prediction

Predicting the environmental behavior of chemicals like this compound is crucial for assessing their potential risks. Environmental fate modeling combines data on a compound's physicochemical properties with environmental parameters to estimate its distribution, degradation, and persistence.

In Silico Prediction of Degradation Products and Pathways

In silico models, which are computer-based simulations, are increasingly used to predict the degradation pathways of organic chemicals. These models utilize extensive knowledge bases of chemical reactions and microbial metabolism to forecast potential transformation products. For aryloxyphenoxypropionate herbicides, these models can predict the likelihood of various degradation reactions, including hydrolysis, oxidation, and cleavage of the ether linkage.

Assessment of Environmental Persistence and Transformation Potentials

The environmental persistence of a chemical refers to the length of time it remains in a particular environmental compartment before being broken down. The persistence of chlorophenoxy herbicides can vary significantly depending on environmental conditions such as soil type, temperature, moisture, and microbial activity.

Generally, phenoxy herbicides are considered to have short to moderate persistence in soil environments. oregonstate.edu Degradation is primarily a microbial process. driftlessprairies.org However, their persistence can be longer in aquatic environments, particularly in sediments where anaerobic conditions may slow down degradation. oregonstate.edunih.gov The mobility of these compounds in soil is also a key factor in their environmental fate. While some phenoxy herbicides can be mobile in soil, their movement is influenced by factors like soil organic matter content and pH. driftlessprairies.org

Advanced Research Applications and Methodologies

Ethyl 2-(3-chlorophenoxy)propanoate as a Synthetic Intermediate

This compound is a significant intermediate in the field of organic synthesis. Its chemical structure, featuring an ester group, a chiral center, and a chlorinated aromatic ring, provides multiple reactive sites for constructing more complex molecular architectures. As a derivative of chlorophenoxy compounds, it belongs to a class of chemicals historically investigated for their biological activity, such as plant growth regulation nih.gov. The versatility of this compound allows it to serve as a foundational component in multi-step synthetic pathways.

The utility of this compound as a precursor is demonstrated in its application in fluorination reactions. In one documented synthetic pathway, Ethyl 2-(3-chlorophenyl)propanoate is treated with LHMDS (Lithium bis(trimethylsilyl)amide) and subsequently with N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom at the alpha position to the ester. This reaction yields ethyl 2-(3-chlorophenyl)-2-fluoropropanoate, a more complex molecule with altered chemical and potentially biological properties nih.gov. This transformation highlights the role of the parent compound as a key starting material for creating fluorinated organic molecules.

The broader class of aryloxyphenoxypropanoic acid derivatives, to which this compound belongs, is known for its use in synthesizing selective herbicides scispace.com. Research into compounds like Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate shows how modifications on the basic phenoxypropanoate structure lead to molecules with potent biological activity scispace.com. These syntheses underscore the importance of intermediates like this compound in developing new, complex chemical entities.

Table 1: Example of Synthetic Transformation

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-(3-chlorophenyl)propanoate | 1. LHMDS in THF2. N-fluorobenzenesulfonimide (NFSI) in THF | Ethyl 2-(3-chlorophenyl)-2-fluoropropanoate | nih.gov |

Asymmetric synthesis is a critical area of modern chemistry focused on creating enantiomerically pure compounds, which is vital in the pharmaceutical and agrochemical industries where stereochemistry often dictates biological activity nbinno.com. Chiral building blocks are enantiomerically pure molecules used as starting materials to construct more complex chiral compounds, transferring their specific stereochemistry to the final product .

When produced in an enantiomerically pure form (either the (R)- or (S)-enantiomer), this compound serves as a valuable chiral building block. Its defined stereocenter allows for the synthesis of target molecules with precise three-dimensional arrangements. The use of such specialized intermediates is essential for chemists aiming to synthesize enantiomerically pure compounds while avoiding the formation of undesirable racemic mixtures nbinno.com. For instance, in the synthesis of aryloxyphenoxypropionic acid herbicides, the (R)-enantiomer often exhibits significantly higher herbicidal activity compared to the (S)-enantiomer . Utilizing a chiral precursor like (R)-Ethyl 2-(3-chlorophenoxy)propanoate ensures that the final product has the desired, biologically active configuration. This approach is fundamental to creating effective and specific active ingredients for various applications.

Stereochemical Investigations of Aryloxypropanoate Esters

The presence of a stereocenter in aryloxypropanoate esters necessitates detailed stereochemical investigations. Understanding and controlling the chirality of these compounds is crucial, as different enantiomers can exhibit distinct biological activities and interactions within chiral environments like the human body or target enzymes in plants nih.gov.

To separate and quantify the enantiomers of aryloxypropanoate esters, specialized analytical techniques are required. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for this purpose nih.govchromatographyonline.com. CSPs create a chiral environment within the chromatography column, causing the two enantiomers of the analyte to interact differently, which leads to different retention times and thus, their separation chromatographyonline.com.

Common types of CSPs that are effective for separating a wide range of chiral molecules include those based on polysaccharides and macrocyclic glycopeptides chromatographyonline.com. The retention mechanisms in chiral separations are highly complex and often specific to the analyte, meaning that method development frequently involves screening multiple columns and mobile phase conditions to achieve optimal separation sigmaaldrich.com. Besides HPLC, other techniques like Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) have also been employed for the analysis of chiral substances nih.govchromatographyonline.com.

Table 2: Chiral Analytical Methods for Aryloxypropanoate Esters

| Analytical Method | Principle of Separation | Key Components | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Chiral Stationary Phases (e.g., polysaccharide-based, macrocyclic glycopeptides). | chromatographyonline.comsigmaaldrich.com |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. | Chiral selectors (e.g., cyclodextrins). | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, often with chiral stationary phases. | Chiral columns, CO2-based mobile phase. | nih.govchromatographyonline.com |

Chirality transfer is the process by which the stereochemical information from a chiral molecule is passed on during a chemical reaction to create a new chiral product with a predictable stereochemistry rsc.org. When an enantiomerically pure form of this compound is used as a starting material, its existing stereocenter can direct the formation of new stereocenters in subsequent reactions.

This principle is a cornerstone of asymmetric synthesis nih.gov. By starting with a molecule of known absolute configuration, chemists can exert remarkable control over the stereochemical outcome of a reaction. For example, in a reaction where a new substituent is added to the molecule, the spatial arrangement of the groups around the original chiral center can sterically hinder one approach, favoring the formation of one diastereomer over another. This ensures that the desired stereoisomer of the final product is synthesized with high purity, a critical factor in the development of pharmaceuticals and agrochemicals .

The relationship between a molecule's three-dimensional structure (stereochemistry) and its physical or biological properties is a fundamental concept in chemistry. Stereoisomers, such as enantiomers, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms youtube.com. While enantiomers have nearly identical physical properties in an achiral environment, they can interact very differently with other chiral molecules, such as biological receptors or enzymes nih.gov.

For aryloxypropanoate esters, this relationship is particularly important. The herbicidal activity of many related compounds is highly enantioselective. The (R)-enantiomer of many phenoxypropionate herbicides is the biologically active form, effectively interacting with the target enzyme (often Acetyl-CoA carboxylase) in susceptible plants, while the (S)-enantiomer is largely inactive . This difference in activity is due to the precise three-dimensional fit required at the enzyme's active site. Elucidating this structure-stereochemistry relationship is crucial for designing more effective and selective herbicides, ensuring that only the active enantiomer is produced and applied, which can reduce the environmental load and improve efficiency.

Method Development for Trace Analysis and Environmental Monitoring of this compound

The detection and quantification of "this compound" in environmental samples at trace levels necessitate the development of highly sensitive and selective analytical methods. Given its classification as a phenoxypropionic acid ester, the methodologies often parallel those established for other herbicides in this chemical family. The development process focuses on efficient extraction from complex matrices, followed by sophisticated chromatographic separation and detection.

Optimization of Extraction and Pre-concentration Techniques

Effective trace analysis begins with the meticulous optimization of extraction and pre-concentration techniques to isolate "this compound" from environmental matrices such as water, soil, and sediment. The goal is to maximize the recovery of the analyte while minimizing the co-extraction of interfering substances.

Commonly employed extraction techniques for phenoxy herbicides and their esters include:

Liquid-Liquid Extraction (LLE): This traditional technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For esters like "this compound," solvents such as methylene (B1212753) chloride are effective. The process may involve adjusting the pH of the aqueous sample to optimize partitioning. For instance, in the analysis of phenoxy acid herbicides, the pH is often raised to hydrolyze esters and then lowered to extract the resulting acids.

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, lower solvent consumption, and potential for automation. For phenoxy acid herbicides, various sorbents can be utilized. The selection of the appropriate sorbent material is critical and depends on the polarity of the target analyte. After extraction, the analyte is eluted with a small volume of an organic solvent, which also serves to pre-concentrate the sample.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. It is particularly useful for trace analysis in water and can be directly coupled with gas chromatography for analysis. Optimization of SPME involves selecting the appropriate fiber coating, controlling extraction time and temperature, and optimizing desorption conditions.

The optimization of these techniques involves a systematic evaluation of parameters such as solvent type and volume, pH, sorbent material, elution solvent, and sample volume to achieve the highest possible recovery and enrichment factor for "this compound".

Development of Sensitive and Selective Chromatographic Methods (e.g., GC-HRMS, LC-MS/MS)

Following extraction and pre-concentration, highly sensitive and selective chromatographic methods are essential for the unambiguous identification and quantification of "this compound".

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS):

GC is well-suited for the analysis of volatile and semi-volatile compounds like "this compound". The use of a high-resolution mass spectrometer provides high mass accuracy, which aids in the confident identification of the target compound, even in complex matrices. Soft ionization techniques can be employed to enhance the molecular ion, which further assists in identification and reduces fragmentation compared to traditional electron ionization.

Key parameters for GC-HRMS method development include:

Column Selection: A capillary column with a suitable stationary phase, such as a non-polar or mid-polar phase, is chosen to achieve good chromatographic separation.

Temperature Programming: The oven temperature program is optimized to ensure adequate separation from other compounds in the extract.

Ionization Technique: While electron ionization is common, softer ionization methods can provide valuable molecular weight information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become a powerful tool for environmental analysis due to its high sensitivity and selectivity, particularly for compounds that are less volatile or thermally labile. For phenoxy herbicides, LC-MS/MS methods often operate in negative electrospray ionization (ESI) mode for the acidic forms. Since "this compound" is an ester, it may be analyzed directly or after hydrolysis to its corresponding acid.

The development of an LC-MS/MS method involves:

Column and Mobile Phase Optimization: A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency.

MS/MS Parameter Optimization: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which involves selecting specific precursor-to-product ion transitions for the target analyte. This provides a high degree of selectivity and sensitivity.

| Technique | Typical Column | Ionization Mode | Key Advantages |

| GC-HRMS | HP-5MS or similar | Electron Ionization (EI), Soft Ionization | High resolution for confident identification, suitable for volatile esters. |

| LC-MS/MS | C18 | Electrospray Ionization (ESI) | High sensitivity and selectivity, suitable for a wide range of polarities. |

Validation of Analytical Procedures for Complex Matrices

The validation of an analytical method is a critical step to ensure the reliability and accuracy of the data generated. For the analysis of "this compound" in complex environmental matrices, the validation process assesses several key performance parameters.

Key Validation Parameters:

Linearity: The linearity of the method is evaluated by analyzing a series of calibration standards over a defined concentration range. A linear response is typically demonstrated by a correlation coefficient (r²) greater than 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For trace environmental analysis, these values are often in the low microgram per liter (µg/L) or microgram per kilogram (µg/kg) range.

Accuracy and Precision: Accuracy is determined by spiking blank environmental samples with a known concentration of the analyte and measuring the recovery. Precision is assessed by the relative standard deviation (RSD) of replicate measurements.

Matrix Effects: Complex matrices can either suppress or enhance the instrument's response to the analyte. These effects are evaluated by comparing the response of the analyte in a matrix extract to its response in a pure solvent. Matrix-matched calibration standards are often used to compensate for these effects.

Specificity and Selectivity: The method's ability to differentiate the target analyte from other components in the sample is crucial. In MS-based methods, the monitoring of specific ion transitions provides high selectivity.

The validation process ensures that the developed analytical procedure is fit for its intended purpose of accurately and reliably monitoring "this compound" in the environment.

Future Research Trajectories and Open Questions

Exploration of New Catalytic Systems for Efficient Synthesis

The efficient and selective synthesis of Ethyl 2-(3-chlorophenoxy)propanoate is a key area for future research. While general esterification methods are known, the development of novel catalytic systems could offer significant improvements in terms of yield, purity, and environmental impact.

Future research should focus on:

Homogeneous and Heterogeneous Catalysis: Investigating a range of catalysts is crucial. For instance, methods for preparing related 2-chloropropionic acid esters involve reacting alkyl lactates with phosgene (B1210022) in the presence of a tertiary base like pyridine (B92270). google.com The exploration of different tertiary bases and reaction conditions could be a fruitful avenue. google.com Furthermore, the use of ionic liquids, such as imidazole (B134444) ionic liquids, has shown promise in the catalytic chlorination for the synthesis of related compounds like 2-methyl-4-chlorophenoxyacetic acid and could be adapted. google.com

Enantioselective Synthesis: Many herbicides derived from 2-phenoxypropionic acids exhibit chirality, with one enantiomer often being significantly more active. google.com Developing catalytic systems that can produce optically active this compound with high enantiomeric purity is a significant goal. This could involve the use of chiral catalysts or enzymatic processes. The synthesis of optically active alkyl 2-chloropropionates from alkyl lactates serves as a valuable precedent. google.com

Acid-Catalyzed Reactions: Phosphoric acid has been shown to be an effective catalyst for the synthesis of certain pyrrole-2-carboxylic esters from mixed anhydrides. nih.gov Exploring the use of various Brønsted and Lewis acids as catalysts for the direct esterification of 3-chlorophenoxypropanoic acid with ethanol (B145695) could lead to more efficient processes.

Table 1: Potential Catalytic Systems for Synthesis of this compound

| Catalyst Type | Example | Potential Advantages | Reference |

|---|---|---|---|

| Tertiary Base | Pyridine | Used in the synthesis of related 2-chloropropionic acid esters from alkyl lactates and phosgene. | google.com |

| Ionic Liquid | Imidazole Ionic Liquid | High catalytic activity and potential for greener reaction conditions, as demonstrated in the synthesis of 2-methyl-4-chlorophenoxyacetic acid. | google.com |

| Acid Catalyst | Phosphoric Acid | Efficient in promoting esterification of related carboxylic esters. | nih.gov |

In-depth Mechanistic Understanding of Environmental Biotransformations

Chlorophenoxy herbicides and their derivatives can enter the environment, making it imperative to understand their fate and transformation. nih.gov The biotransformation of this compound is a complex process that warrants further investigation.

Key research areas include:

Degradation Pathways: The degradation of related chlorophenoxy herbicides often involves initial transformation to corresponding chlorophenols. nih.govacs.org For example, the degradation of dichlorprop (B359615) and 2,4-D by Sphingomonas herbicidovorans MH proceeds via 2,4-dichlorophenol. nih.gov It is likely that this compound would first be hydrolyzed to 2-(3-chlorophenoxy)propionic acid, which would then be further metabolized. The degradation of the herbicide 4-chlorophenoxyacetic acid has been shown to produce intermediates such as 4-chlorophenol (B41353) and 4-chlorocatechol. acs.org

Enantioselectivity in Degradation: The chiral nature of many phenoxypropionate herbicides can lead to enantioselective degradation by soil microorganisms. nih.govnih.gov Sphingomonas herbicidovorans MH, for instance, preferentially degrades the (S)-enantiomer of dichlorprop. nih.gov Understanding the enantioselectivity in the degradation of this compound is crucial for assessing its environmental persistence and potential ecotoxicity.

Microbial and Enzymatic Mechanisms: Identifying the specific microorganisms and enzymes responsible for the degradation of this compound is a key research goal. Enhanced metabolism is a known resistance mechanism in weeds for herbicides like 2,4-D. researchgate.net Studying the metabolic pathways in both microbes and plants can provide a comprehensive picture of its environmental fate.

Table 2: Potential Biotransformation Intermediates of this compound

| Compound | Potential Intermediate | Rationale/Related Compound | Reference |

|---|---|---|---|

| This compound | 2-(3-chlorophenoxy)propionic acid | Ester hydrolysis is a common initial step. | epa.gov |

| 2-(3-chlorophenoxy)propionic acid | 3-chlorophenol (B135607) | Degradation of related chlorophenoxy herbicides often yields chlorophenols. | nih.govacs.org |

| 3-chlorophenol | Chlorocatechols | Further hydroxylation of the aromatic ring is a common metabolic step. | acs.org |

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions